molecular formula C26H26N2O B6052236 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B6052236
M. Wt: 382.5 g/mol
InChI Key: RFGBBCRANYUGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone, also known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPE is a substituted phenyl ethanone that is commonly used as a fluorescent probe for studying biological systems.

Mechanism of Action

1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone works by binding to biological targets and emitting fluorescence upon excitation by light. 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone has a high quantum yield and is sensitive to changes in its local environment, making it an excellent tool for studying biological systems.
Biochemical and physiological effects:
1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone has been shown to have minimal toxic effects on cells and is not known to cause any significant physiological effects. However, it is important to note that 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone is a relatively new compound, and more research is needed to fully understand its potential effects on living organisms.

Advantages and Limitations for Lab Experiments

1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone has several advantages for use in lab experiments, including its high quantum yield, sensitivity to changes in its local environment, and low toxicity. However, 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone also has some limitations, including its relatively short fluorescence lifetime and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the development of 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone-based sensors for detecting specific biological targets, such as proteins or DNA sequences. Another potential application is the use of 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone in imaging techniques, such as fluorescence microscopy, for studying biological systems in vivo. Additionally, more research is needed to fully understand the potential physiological effects of 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone and its safety for use in living organisms.
In conclusion, 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone has been widely used as a fluorescent probe for studying biological systems, and its high quantum yield and sensitivity to changes in its local environment make it an excellent tool for research. However, more research is needed to fully understand the potential effects of 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone on living organisms and to develop new applications for this compound.

Synthesis Methods

1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone can be synthesized using a simple two-step process. The first step involves the reaction of 4-(9H-fluoren-2-ylmethyl)-1-piperazine with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a second reaction with sodium hydride and ethyl bromide to yield the final product, 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone.

Scientific Research Applications

1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone has been widely used as a fluorescent probe for studying various biological systems, including cell membranes, proteins, and DNA. 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone can be used to study membrane fluidity and lipid order, as well as protein-ligand interactions. 1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone has also been used to monitor DNA hybridization and detect single-stranded DNA.

properties

IUPAC Name

1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-19(29)21-7-9-24(10-8-21)28-14-12-27(13-15-28)18-20-6-11-26-23(16-20)17-22-4-2-3-5-25(22)26/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBBCRANYUGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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